4-(2-Naphthyl)piperidine hydrochloride

Description

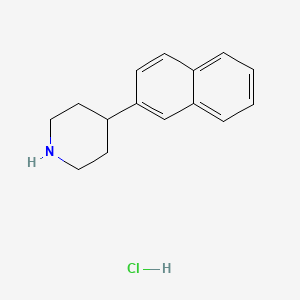

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-naphthalen-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDSROWCEHZHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662853 | |

| Record name | 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198334-39-3 | |

| Record name | Piperidine, 4-(2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198334-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198334-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Naphthyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-(2-Naphthyl)piperidine hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from publicly available sources and provides representative experimental protocols and data based on structurally analogous compounds.

Core Chemical Properties

This compound is a piperidine derivative containing a naphthalene moiety. Its chemical structure and basic identifiers are crucial for its characterization.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 198334-39-3 | [1][2] |

| Molecular Formula | C₁₅H₁₇N · HCl | [2][3] |

| Molecular Weight | 247.76 g/mol | [2] |

| IUPAC Name | 4-(naphthalen-2-yl)piperidine hydrochloride | |

| Synonyms | 4-Naphthalen-2-yl-piperidine hydrochloride, 4-(2-naphthyl)piperidine HCl | [3] |

Physicochemical Data (Predicted and Analogous)

Table 2: Physicochemical Properties

| Property | Predicted/Analogous Value | Notes |

| Melting Point | Not available | Amine hydrochlorides are typically crystalline solids with high melting points. |

| pKa | 8.5 - 10.5 (for the piperidinium ion) | Based on the pKa of piperidine and the influence of the aryl substituent. |

| Solubility | Soluble in water and lower alcohols. | The hydrochloride salt form generally confers aqueous solubility. |

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for this compound is not detailed in the available literature. However, a general and plausible synthetic route can be devised based on established methods for the synthesis of 4-arylpiperidines.

Representative Synthetic Pathway

A common strategy for the synthesis of 4-arylpiperidines involves the reaction of a protected 4-piperidone with an organometallic naphthyl reagent, followed by deprotection and salt formation.

Caption: A plausible synthetic route to this compound.

Experimental Protocols

The following are representative protocols for key steps in the synthesis and analysis of this compound, adapted from methodologies for similar compounds.

1. Synthesis of 4-(2-Naphthyl)piperidine (Free Base) - Representative Protocol

This protocol is a general representation of a Suzuki coupling reaction, a common method for creating aryl-heterocycle bonds.

-

Materials: N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester, 2-bromonaphthalene, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF), HCl in diethyl ether.

-

Procedure:

-

In a reaction vessel, combine N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester (1.0 eq), 2-bromonaphthalene (1.1 eq), and a palladium catalyst (0.05 eq) in a suitable solvent such as DMF.

-

Add an aqueous solution of a base, for instance, 2M K₂CO₃ (3.0 eq).

-

De-gas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-4-(2-naphthyl)-1,2,3,6-tetrahydropyridine.

-

Dissolve the product in a suitable solvent (e.g., ethanol or methanol) and subject it to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain N-Boc-4-(2-naphthyl)piperidine.

-

Treat the protected piperidine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

-

Neutralize the reaction mixture and extract the free base into an organic solvent. After drying and concentration, the free base, 4-(2-naphthyl)piperidine, is obtained.

-

2. Formation of the Hydrochloride Salt - Representative Protocol

-

Materials: 4-(2-Naphthyl)piperidine (free base), HCl in a suitable solvent (e.g., diethyl ether or isopropanol), anhydrous diethyl ether.

-

Procedure:

-

Dissolve the 4-(2-Naphthyl)piperidine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

3. Analytical Characterization by HPLC - Representative Protocol

Since this compound possesses a chromophore (the naphthalene ring), it can be readily analyzed by RP-HPLC with UV detection.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the naphthalene moiety (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];A[label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B[label="HPLC Injection"]; C [label="C18 Reverse-Phase Separation"]; D [label="UV Detection"]; E [label="Data Acquisition and Analysis\n(Chromatogram)"];

A -> B; B -> C; C -> D; D -> E; }

Caption: A typical analytical workflow for HPLC analysis.

Spectroscopic Data (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the literature. The following are predicted key signals and fragments based on the chemical structure.

Table 4: Predicted Spectroscopic Data

| Technique | Predicted Key Signals / Fragments |

| ¹H NMR | - Aromatic protons of the naphthalene ring (multiple signals in the range of ~7.4-8.0 ppm).- Protons on the piperidine ring adjacent to the nitrogen (broad signals at ~3.0-3.5 ppm).- Methine proton at the 4-position of the piperidine ring (~2.8-3.2 ppm).- Methylene protons of the piperidine ring (~1.8-2.2 ppm).- A broad signal for the N-H proton of the piperidinium ion. |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~125-135 ppm).- Carbons of the piperidine ring adjacent to the nitrogen (~45-50 ppm).- Carbon at the 4-position of the piperidine ring (~40-45 ppm).- Other piperidine ring carbons (~30-35 ppm). |

| FT-IR (cm⁻¹) | - N-H stretch of the secondary amine salt (~2400-2800 cm⁻¹, broad).- C-H stretches of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C stretches of the aromatic naphthalene ring (~1500-1600 cm⁻¹).- C-N stretch (~1200-1250 cm⁻¹). |

| Mass Spec. (EI) | - A molecular ion peak for the free base (C₁₅H₁₇N) at m/z = 211.- Fragments corresponding to the loss of parts of the piperidine ring and the naphthyl group. |

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not available. However, the 4-arylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of related molecules, potential areas of pharmacological interest for this compound can be hypothesized.

Derivatives of 4-arylpiperidine have shown activity as:

-

Opioid receptor modulators: The 4-arylpiperidine core is central to the structure of potent opioid analgesics.[4]

-

Dopamine reuptake inhibitors: Some naphthyl-piperidine derivatives, such as HDMP-28, are potent dopamine reuptake inhibitors.[5]

-

Serotonin receptor ligands: Various 4-arylpiperidines interact with serotonin receptors, suggesting potential applications in treating CNS disorders.[6]

-

Anticancer agents: Certain piperidine derivatives have demonstrated cytotoxic activity against cancer cell lines.

Hypothetical Signaling Pathway Involvement

Given the potential for interaction with G-protein coupled receptors (GPCRs) like opioid and serotonin receptors, a plausible signaling pathway that this compound might modulate is the cAMP pathway.

Caption: A hypothetical signaling pathway involving GPCR inhibition of adenylyl cyclase.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide provides a framework for its synthesis, analysis, and potential biological activities based on the properties of analogous compounds. Further experimental investigation is required to fully characterize its physicochemical properties, spectroscopic profile, and pharmacological effects. Researchers working with this compound are encouraged to perform these characterizations to contribute to the scientific understanding of this and related molecules.

References

- 1. Buy Online CAS Number 198334-39-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. 4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE | 198334-39-3 [chemicalbook.com]

- 3. 198334-39-3 CAS MSDS (4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. HDMP-28 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(2-Naphthyl)piperidine hydrochloride (CAS 198334-39-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Naphthyl)piperidine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public domain data, this document focuses on the foundational chemical information and outlines the general methodologies relevant to a compound of this class.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 198334-39-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₈ClN | [1][2][3][5][6] |

| Molecular Weight | 247.77 g/mol | [5] |

| IUPAC Name | 4-(naphthalen-2-yl)piperidine;hydrochloride | |

| Canonical SMILES | C1CC(CCN1)C2=CC3=CC=CC=C3C=C2.Cl | |

| InChI Key | InChI=1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | [5][6][7] |

| Solubility | Not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a potential synthetic route can be conceptualized based on established organic chemistry principles for the formation of 4-arylpiperidines.

A plausible synthetic approach is outlined below. This should be considered a theoretical pathway and would require optimization and experimental validation.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Grignard Reaction

-

To a solution of 2-naphthylmagnesium bromide (prepared from 2-bromonaphthalene and magnesium turnings) in anhydrous tetrahydrofuran (THF), a solution of 4-piperidone in THF is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 4-hydroxy-4-(2-naphthyl)piperidine.

Step 2: Dehydration and Reduction

-

The crude alcohol from the previous step is dissolved in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.

-

The resulting crude tetrahydropyridine intermediate is then dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(2-Naphthyl)piperidine.

Step 3: Salt Formation and Purification

-

The crude 4-(2-Naphthyl)piperidine is dissolved in a minimal amount of diethyl ether.

-

A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Pharmacological Profile

Currently, there is a lack of publicly available data on the specific pharmacological profile of this compound. However, the 4-arylpiperidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules, including analgesics, antipsychotics, and antiviral agents.[8]

Based on its structural similarity to other known bioactive molecules, this compound could potentially interact with various biological targets. A hypothetical signaling pathway screening workflow is presented below.

Caption: A logical workflow for the pharmacological screening of this compound.

Potential Therapeutic Applications

One source indicates that this compound is utilized as a research chemical in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are being investigated for the prevention and/or treatment of skin diseases. This suggests a potential, albeit indirect, role in dermatological therapeutic development.

In Vitro and In Vivo Data

As of the date of this guide, no specific in vitro or in vivo experimental data for this compound has been found in the public domain. Research in this area would be necessary to elucidate its biological activity and potential therapeutic utility.

A general experimental workflow for the initial biological evaluation of a novel chemical entity like this compound is depicted below.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity with a foundational structure common to many biologically active compounds. While specific experimental data remains scarce in the public domain, this guide provides the available physicochemical information and outlines potential synthetic and screening methodologies. Further experimental investigation is required to fully characterize this compound and explore its potential as a lead structure in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

References

- 1. 198334-39-3 | this compound | Tetrahedron [thsci.com]

- 2. Buy Online CAS Number 198334-39-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 198334-39-3 | MFCD02179087 | Piperidine, 4-(2-naphthalenyl)-, hydrochloride (1:1) [aaronchem.com]

- 4. This compound | 198334-39-3 [sigmaaldrich.com]

- 5. cas 198334-39-3|| where to buy this compound [french.chemenu.com]

- 6. 4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE | 198334-39-3 [chemicalbook.com]

- 7. 198334-39-3 CAS MSDS (4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. applications.emro.who.int [applications.emro.who.int]

Unraveling the Enigmatic Mechanism of Action of 4-(2-Naphthyl)piperidine Hydrochloride: A Technical Guide for Researchers

Disclaimer: Direct pharmacological data for 4-(2-Naphthyl)piperidine hydrochloride is not currently available in the public domain. This technical guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action and provide a framework for future research. All quantitative data and experimental protocols are based on these analogs and should be interpreted with caution as they may not be fully representative of the title compound's activity.

Executive Summary

This compound is a synthetic compound belonging to the 4-arylpiperidine class of molecules. While direct pharmacological studies on this specific compound are lacking, a compelling body of evidence from close structural analogs, notably N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate and HDMP-28, strongly suggests a primary mechanism of action as a monoamine transporter inhibitor . This guide posits that this compound likely functions as a potent inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), with potential activity at the norepinephrine transporter (NET). This activity would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby modulating synaptic transmission. This document provides a detailed overview of this hypothesized mechanism, supported by data from its analogs, and outlines relevant experimental protocols for its validation.

Hypothesized Mechanism of Action

The core hypothesis is that this compound binds to and blocks the function of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. By inhibiting this reuptake, the compound would prolong the presence of these neurotransmitters in the synapse, leading to enhanced and prolonged activation of their respective postsynaptic receptors.

Primary Molecular Targets: Monoamine Transporters

Based on the pharmacology of its analogs, the primary molecular targets of this compound are predicted to be:

-

Dopamine Transporter (DAT): Inhibition of DAT is a hallmark of many psychostimulant compounds and is associated with effects on mood, motivation, and motor control.

-

Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).

-

Norepinephrine Transporter (NET): Inhibition of NET can influence alertness, energy levels, and attention.

The relative potency and selectivity for these transporters would ultimately define the specific pharmacological profile of this compound.

Quantitative Data from Structural Analogs

The following table summarizes the binding affinities (Ki, nM) of N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate for the human monoamine transporters. This data provides a quantitative basis for the hypothesized activity of this compound.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate | 21.8 | 7.6 | 34 |

Data presented is for the most active stereoisomer.

HDMP-28, another close analog, is also reported to be a potent dopamine reuptake inhibitor, with several times the potency of methylphenidate. It also exhibits high affinity for SERT, classifying it as a triple reuptake inhibitor.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following key experiments would be essential.

Radioligand Binding Assays

This experimental approach is used to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant transporters (hDAT, hSERT, or hNET) are prepared from stably transfected cell lines (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is prepared.

-

Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Incubation: Varying concentrations of this compound are incubated with the cell membranes and the respective radioligand. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.

Synaptosomal Reuptake Inhibition Assays

This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

-

Uptake Initiation: Uptake is initiated by the addition of a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of neurotransmitter uptake (IC50) is determined.

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action of this compound.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for radioligand binding assay.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the available evidence from its close structural analogs provides a strong foundation for the hypothesis that it functions as a monoamine transporter inhibitor. Future research should prioritize direct in vitro characterization through binding and reuptake inhibition assays as outlined in this guide. Subsequent in vivo studies could then explore its behavioral effects and therapeutic potential. The data presented herein serves as a valuable starting point for researchers and drug development professionals interested in the pharmacological exploration of this and related 4-arylpiperidine compounds.

An In-depth Technical Guide on 4-(2-Naphthyl)piperidine Hydrochloride and its Potential as a Dopamine Reuptake Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. Direct quantitative data on the dopamine reuptake inhibition of 4-(2-Naphthyl)piperidine hydrochloride is limited in the public domain. Therefore, this guide synthesizes information from closely related structural analogs to provide insights into its potential pharmacological profile and the methodologies for its evaluation.

Executive Summary

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, making it a key target for the development of therapeutics for a range of neurological and psychiatric disorders. Piperidine-based compounds have been extensively explored as DAT inhibitors. This technical guide focuses on this compound, a compound of interest within this class. Due to the scarcity of direct data for this specific molecule, this paper presents a detailed analysis of its structural analogs, N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) and HDMP-28 (methylnaphthidate), to infer its potential activity. Furthermore, this guide provides in-depth experimental protocols for the assessment of dopamine reuptake inhibition and transporter binding, alongside visualizations of key pathways and workflows to support further research and development in this area.

The Dopamine Transporter and Piperidine-Based Inhibitors

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, a mechanism that underlies the therapeutic effects of several medications and the rewarding effects of psychostimulants.

The piperidine scaffold is a privileged structure in medicinal chemistry and has been a cornerstone in the design of potent DAT inhibitors. The 4-substituted piperidine motif, in particular, has been shown to be a key pharmacophore for DAT interaction. The nature and position of the substituent on the piperidine ring, as well as substitutions on the aromatic moiety, significantly influence the potency, selectivity, and overall pharmacological profile of these compounds.

Quantitative Data on Structural Analogs

N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC)

DMNPC is a piperidine-based stimulant that is a potent dopamine reuptake inhibitor. It possesses four stereoisomers, each with distinct binding affinities for the monoamine transporters.[1]

Table 1: Binding Affinities (Ki, nM) of DMNPC Stereoisomers for Monoamine Transporters [1]

| Stereochemistry | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| 3S, 4S | 21 | 7.6 | 34 |

| 3R, 4S | 947 | 42 | 241 |

| 3R, 4R | 87 | 192 | 27 |

| 3S, 4R | 271 | 12 | 38 |

Data sourced from Tamiz et al. (2000) as cited in Wikipedia.

The (3S, 4S)-enantiomer exhibits the highest affinity for the dopamine transporter.[1]

HDMP-28 (Methylnaphthidate)

HDMP-28 is a structural isomer of DMNPC and a potent dopamine reuptake inhibitor, reported to be several times more potent than methylphenidate.[2][3]

Table 2: In Vitro Data for HDMP-28 and Related Compounds

| Compound | [³H]CFT Binding (DAT, Ki, nM) | [³H]DA Uptake (IC50, nM) | [³H]RTI-55 Binding (SERT, Ki, nM) |

| HDMP-28 (β-Naphthyl) | 11.0 | 53.0 | 71.6 |

| Cocaine | 160 | 404 | 401 |

Data adapted from Davies et al. (2004) and Deutsch et al. (2001) as presented in Wikipedia.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the interaction of compounds like this compound with the dopamine transporter.

Protocol 1: Dopamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

4.1.1 Materials

-

Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine transporter (hDAT) or from dopamine-rich brain regions (e.g., rat striatum).

-

Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand) at a concentration close to its Kd.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Ligand: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to determine non-specific binding.

-

96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.

4.1.2 Procedure

-

Plate Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific ligand (for non-specific binding).

-

50 µL of varying concentrations of the test compound.

-

-

Add Radioligand: Add 50 µL of the radioligand solution to all wells.

-

Add Membranes: Add 150 µL of the membrane preparation (typically 50-100 µg of protein) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound in inhibiting the uptake of radiolabeled dopamine into cells or synaptosomes.[4][5]

4.2.1 Materials

-

Cell Culture/Synaptosomes: Human embryonic kidney (HEK 293) cells stably expressing hDAT or freshly prepared rat striatal synaptosomes.

-

[³H]Dopamine: At a concentration near its Km for DAT.

-

Uptake Buffer: Krebs-HEPES buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).

-

Test Compound: this compound, serially diluted.

-

Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine or cocaine).

-

96-well cell culture plates, lysis buffer (e.g., 1% SDS), and liquid scintillation counter.

4.2.2 Procedure

-

Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Add varying concentrations of the test compound or non-specific uptake control to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate Uptake: Add [³H]dopamine to each well to start the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.[4]

-

Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.[4]

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the counts in the presence of the non-specific uptake control from all other samples. Plot the percent inhibition of specific uptake against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Dopamine reuptake inhibition by 4-(2-Naphthyl)piperidine at the synapse.

Experimental Workflow

Caption: Experimental workflow for evaluating dopamine reuptake inhibitors.

Conclusion

While direct pharmacological data for this compound is not extensively documented in publicly accessible literature, the analysis of its close structural analogs, DMNPC and HDMP-28, strongly suggests that it is a promising candidate for potent dopamine reuptake inhibition. The provided detailed experimental protocols for radioligand binding and dopamine reuptake assays offer a robust framework for the empirical evaluation of this compound and other novel piperidine-based DAT inhibitors. The structure-activity relationships within this chemical class indicate that minor structural modifications can significantly impact potency and selectivity, highlighting the importance of empirical testing. Further investigation into this compound is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate - Wikipedia [en.wikipedia.org]

- 2. en-academic.com [en-academic.com]

- 3. HDMP-28 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Naphthyl)piperidine Hydrochloride: A Technical Examination of its Serotonin Transporter Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT) is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its critical role in mood, cognition, and various physiological processes has made it a primary target for a multitude of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety disorders. The development of novel ligands with specific affinities for SERT remains a significant endeavor in modern neuroscience and drug discovery. The piperidine scaffold is a common motif in many centrally active compounds, and its substitution with various aryl groups can confer high affinity and selectivity for monoamine transporters. This guide focuses on the potential SERT affinity of the 4-(2-Naphthyl)piperidine hydrochloride structure.

Inferred Serotonin Transporter Affinity from Analog Data

Direct experimental determination of the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) for this compound at the serotonin transporter is not prominently reported in publicly accessible scientific literature. However, extensive structure-activity relationship (SAR) studies on analogous compounds strongly suggest that the 4-(2-naphthyl)piperidine moiety is a key pharmacophore for high-affinity SERT binding.

Structure-Activity Relationship of Naphthyl-Substituted Piperidines

Research on a series of 4-benzylpiperidine carboxamides has demonstrated that compounds incorporating a 2-naphthyl ring exhibit a higher degree of inhibition at both the norepinephrine transporter (NET) and the serotonin transporter (SERT) when compared to their 1-naphthyl counterparts[1]. This suggests a favorable interaction of the 2-substituted naphthalene ring system within the binding pocket of SERT[1].

Furthermore, a structurally related compound, N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), has been identified as a potent serotonin reuptake inhibitor, with an affinity comparable to that of the well-known SSRI, fluoxetine[2]. The various stereoisomers of DMNPC exhibit a range of binding affinities for SERT, with Ki values from 7.6 nM to 192 nM, underscoring the potent interaction of the 4-(2-naphthyl)piperidine core with the transporter[2]. The 3S,4R isomer, in particular, shows a high affinity for SERT with a Ki of 12 nM[2]. Another related compound, HDMP-28, which also contains the (naphthalen-2-yl)(piperidin-2-yl)acetate structure, demonstrates high affinity for SERT, classifying it as a triple reuptake inhibitor[3].

Quantitative Data for Structurally Related Compounds

To provide a quantitative context for the inferred affinity of this compound, the following table summarizes the SERT binding affinities of key structurally related analogs.

| Compound Name | Structure | SERT Ki (nM) | Reference(s) |

| (3S,4S)-DMNPC | Methyl (3S,4S)-1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate | 7.6 | [2] |

| (3S,4R)-DMNPC | Methyl (3S,4R)-1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate | 12 | [2] |

| (3R,4S)-DMNPC | Methyl (3R,4S)-1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate | 42 | [2] |

| (3R,4R)-DMNPC | Methyl (3R,4R)-1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate | 192 | [2] |

Table 1: Serotonin Transporter (SERT) Binding Affinities of N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) Stereoisomers.

Experimental Protocols for Determining SERT Affinity

To ascertain the precise SERT affinity of this compound, standard in vitro pharmacological assays are required. The following sections detail the methodologies for radioligand binding and functional uptake assays.

Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from SERT.

Objective: To determine the inhibition constant (Ki) of this compound for the serotonin transporter.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing human SERT (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Citalopram or [125I]-RTI-55, high-affinity SERT radioligands.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or imipramine).

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

-

Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

Objective: To determine the functional inhibitory potency (IC50) of this compound on serotonin transport.

Materials:

-

Cell Line: HEK293 or other suitable cells stably expressing human SERT.

-

Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT).

-

Test Compound: this compound, serially diluted.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Inhibitor Control: A known SERT inhibitor (e.g., fluoxetine).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Cell Plating: Plate the SERT-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or control inhibitor for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add [3H]-5-HT to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular [3H]-5-HT.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Counting: Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis:

-

Determine the amount of [3H]-5-HT uptake at each concentration of the test compound.

-

Plot the percentage of inhibition of uptake against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualized Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Caption: Inhibition of serotonin reuptake at the presynaptic terminal by a SERT inhibitor.

Conclusion

While direct quantitative data for the SERT affinity of this compound is currently lacking in the accessible scientific literature, the available evidence from structurally related analogs provides a compelling case for its potential as a high-affinity ligand for the serotonin transporter. The consistent observation that the 2-naphthyl substitution on a piperidine framework enhances SERT inhibition suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols provided in this guide offer a clear path for the empirical determination of its binding affinity and functional potency. Such studies are warranted to fully characterize the pharmacological profile of this compound and to ascertain its potential as a novel modulator of serotonergic neurotransmission.

References

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate - Wikipedia [en.wikipedia.org]

- 3. HDMP-28 - Wikipedia [en.wikipedia.org]

The Biological Activity of the 4-(2-Naphthyl)piperidine Scaffold: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Naphthyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core of various biologically active compounds. While the biological activity of the parent compound, 4-(2-Naphthyl)piperidine hydrochloride, is not extensively documented in publicly available literature, its derivatives have shown significant pharmacological effects, primarily as potent monoamine reuptake inhibitors. This technical guide will focus on the most well-characterized derivative, N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), to provide an in-depth understanding of the biological activities associated with this chemical class. DMNPC is a stimulant drug that acts as a potent dopamine and serotonin reuptake inhibitor.[1][2]

Core Compound Profile: N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC)

DMNPC is a piperidine-based stimulant that shares structural similarities with cocaine and nocaine.[1][2] It is a potent inhibitor of both the dopamine transporter (DAT) and the serotonin transporter (SERT), with activity comparable to or greater than existing reference compounds like cocaine and fluoxetine, respectively.[1][2] The biological activity of DMNPC is highly dependent on its stereochemistry, with four possible stereoisomers exhibiting distinct binding affinities and selectivities for monoamine transporters.

Quantitative Data: Binding Affinities of DMNPC Stereoisomers

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of the four stereoisomers of DMNPC for the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters. Lower Kᵢ values indicate higher binding affinity.

| Stereochemistry | 5-HT Transporter (SERT) Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) |

| 3S,4S | 7.6 | 21 | 34 |

| 3R,4S | 42 | 947 | 241 |

| 3R,4R | 192 | 87 | 27 |

| 3S,4R | 12 | 271 | 38 |

Data sourced from Tamiz et al. (2000) as cited in Wikipedia.[2]

The (3S,4S)-enantiomer displays the highest overall activity, with potent affinity for all three monoamine transporters.[2] In contrast, the (3R,4S)-enantiomer shows the highest selectivity for the serotonin transporter.[2]

Signaling Pathways and Mechanism of Action

As a dual dopamine and serotonin reuptake inhibitor, DMNPC's mechanism of action involves the blockade of DAT and SERT. This inhibition leads to an accumulation of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic neurotransmission.

Dopamine Reuptake Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of the dopamine transporter.

Caption: Mechanism of dopamine reuptake inhibition by DMNPC.

Serotonin Reuptake Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of the serotonin transporter.

Caption: Mechanism of serotonin reuptake inhibition by DMNPC.

Experimental Protocols

The characterization of compounds like DMNPC involves a series of in vitro assays to determine their binding affinity and functional potency at monoamine transporters. Below are detailed methodologies for key experiments.

Experimental Workflow for Characterizing a Monoamine Reuptake Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a novel monoamine reuptake inhibitor.

Caption: General experimental workflow for reuptake inhibitor characterization.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

1. Materials:

-

Radioligand: [³H]WIN 35,428 (specific activity ~84 Ci/mmol).

-

Tissue Source: Rat striatal tissue or cells stably expressing human DAT (e.g., HEK293-hDAT).

-

Assay Buffer: Sucrose-phosphate buffer (2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4).[3]

-

Non-specific Binding Ligand: Cocaine (30 µM) or unlabeled WIN 35,428 (1 µM).[3][4]

-

Test Compound: DMNPC or other 4-(2-naphthyl)piperidine derivatives at various concentrations.

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

2. Membrane Preparation (from rat striata):

-

Dissect rat striata on ice and place them in ice-cold homogenization buffer.[4]

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.[4]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[4]

-

Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[4]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[4]

-

Store membrane preparations at -80°C.[4]

3. Binding Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding ligand, or 50 µL of the test compound at various concentrations to the respective wells.[4]

-

Add 50 µL of [³H]WIN 35,428 (final concentration ~5 nM) to all wells.[3]

-

Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

-

Incubate on ice for 2 hours.[3]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.[3]

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the mean non-specific binding from the mean total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter using [³H]citalopram as the radioligand.

1. Materials:

-

Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol).

-

Tissue Source: Rat brain cortical tissue, human platelet membranes, or cells stably expressing human SERT (e.g., HEK293-hSERT).[5][6]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[5]

-

Non-specific Binding Ligand: Fluoxetine (10 µM) or Paroxetine (10 µM).[7][8]

-

Test Compound: DMNPC or other 4-(2-naphthyl)piperidine derivatives at various concentrations.

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

2. Membrane Preparation:

-

Follow a similar procedure as described for the DAT binding assay, using the appropriate tissue source.

3. Binding Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding ligand, or 50 µL of the test compound at various concentrations to the respective wells.[7]

-

Add 50 µL of [³H]citalopram (final concentration at or below its Kᴅ, typically ~1-5 nM) to all wells.[7][8]

-

Add 100 µL of the membrane preparation to each well.[7]

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]

-

Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.[5]

-

Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Follow the same data analysis procedure as described for the DAT binding assay to determine the IC₅₀ and Kᵢ values for the test compound at the serotonin transporter.

Conclusion

The 4-(2-naphthyl)piperidine scaffold, exemplified by DMNPC, represents a promising chemical framework for the development of potent monoamine reuptake inhibitors. The biological activity of these compounds is intricately linked to their stereochemistry, which dictates their affinity and selectivity for dopamine, serotonin, and norepinephrine transporters. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of novel 4-(2-naphthyl)piperidine derivatives and other potential monoamine reuptake inhibitors. Further research into this chemical class could lead to the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.

References

- 1. N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate [medbox.iiab.me]

- 2. N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate - Wikipedia [en.wikipedia.org]

- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Scaffold: The Discovery and Synthesis of 4-(2-Naphthyl)piperidine Hydrochloride

A pivotal molecule in medicinal chemistry, 4-(2-Naphthyl)piperidine hydrochloride, has served as a foundational structure for the development of a diverse range of therapeutic agents. Its journey from initial discovery to its role in modern drug design is a compelling narrative of synthetic innovation and the relentless pursuit of novel pharmacological activity. While the precise moment of its initial discovery remains somewhat elusive in readily available literature, its synthesis has been approached through various chemical strategies, reflecting the evolution of organic chemistry methodologies.

The core structure of this compound, featuring a piperidine ring directly attached to a naphthalene moiety, has proven to be a versatile scaffold for interacting with various biological targets. This has led to its incorporation into compounds investigated for a wide array of conditions, including neurological disorders and pain management.

Early Synthetic Approaches and Key Transformations

The synthesis of 4-arylpiperidines, the chemical class to which 4-(2-Naphthyl)piperidine belongs, has historically relied on a few key chemical reactions. One of the foundational methods involves the use of organometallic reagents, particularly Grignard reagents.

A plausible and historically significant route to this compound likely involved the reaction of a protected 4-piperidone with 2-naphthylmagnesium bromide. This Grignard reaction would yield the corresponding tertiary alcohol, 4-hydroxy-4-(2-naphthyl)piperidine. Subsequent dehydration of this intermediate, typically under acidic conditions, would form a tetrahydropyridine derivative, which could then be reduced to the desired 4-(2-Naphthyl)piperidine. The final step would involve the formation of the hydrochloride salt to improve the compound's stability and solubility.

Another established strategy for the synthesis of 4-arylpiperidines involves the catalytic hydrogenation of corresponding 4-arylpyridine precursors. In the case of our target molecule, this would entail the synthesis of 4-(2-naphthyl)pyridine followed by its reduction. Various catalysts, such as platinum or palladium on carbon, are commonly employed for this transformation, which saturates the pyridine ring to form the piperidine structure.

While a seminal publication detailing the very first synthesis of this compound is not readily apparent, its existence is noted in chemical supplier databases with the CAS number 198334-39-3. This suggests its synthesis and characterization have been documented, likely within the broader context of medicinal chemistry research programs exploring structure-activity relationships of piperidine-based compounds.

Modern Synthetic Methodologies

More contemporary approaches to the synthesis of 4-(2-Naphthyl)piperidine and its derivatives often leverage the power of transition metal-catalyzed cross-coupling reactions. Methods such as the Suzuki or Negishi coupling allow for the direct formation of the carbon-carbon bond between the piperidine and naphthalene rings, often with high efficiency and functional group tolerance. These modern techniques offer significant advantages over classical methods in terms of reaction conditions and substrate scope.

Experimental Protocols

Below are generalized experimental protocols for key synthetic transformations that could be employed in the synthesis of this compound, based on established chemical principles for the synthesis of analogous 4-arylpiperidines.

Table 1: Key Synthetic Transformations and Methodologies

| Step | Transformation | Reagents and Conditions |

| 1 | Grignard Reaction | Starting Materials: N-protected-4-piperidone, 2-bromonaphthalene, Magnesium turnings. Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF). Procedure: 2-bromonaphthalene is reacted with magnesium turnings in anhydrous ether to form 2-naphthylmagnesium bromide. This Grignard reagent is then added dropwise to a solution of N-protected-4-piperidone at low temperature (e.g., 0 °C). The reaction is quenched with a saturated aqueous solution of ammonium chloride. |

| 2 | Dehydration | Starting Material: N-protected-4-hydroxy-4-(2-naphthyl)piperidine. Reagents: Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). Procedure: The alcohol is heated in the presence of a catalytic amount of a strong acid, often with azeotropic removal of water. |

| 3 | Reduction | Starting Material: N-protected-4-(2-naphthyl)-1,2,3,6-tetrahydropyridine. Reagents: Hydrogen gas, Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂)). Solvent: Ethanol or methanol. Procedure: The tetrahydropyridine derivative is hydrogenated in a suitable solvent under a hydrogen atmosphere in the presence of a catalyst. |

| 4 | Deprotection | Starting Material: N-protected-4-(2-naphthyl)piperidine. Conditions: Dependent on the protecting group. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is common. |

| 5 | Salt Formation | Starting Material: 4-(2-Naphthyl)piperidine (free base). Reagent: Hydrochloric acid (e.g., as a solution in ethanol or diethyl ether). Procedure: The free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The hydrochloride salt typically precipitates from the solution and can be collected by filtration. |

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described.

Caption: Grignard reaction-based synthesis of this compound.

Caption: Synthesis of this compound via catalytic hydrogenation.

Conclusion

The history of this compound is intrinsically linked to the broader exploration of 4-arylpiperidines as privileged scaffolds in medicinal chemistry. While the specific "eureka" moment of its discovery may not be a singular, celebrated event, its synthesis has been made possible through the application of fundamental and evolving principles of organic chemistry. The journey from classical organometallic reactions to modern cross-coupling strategies highlights the continuous innovation in synthetic methodology that empowers the creation of novel molecules with therapeutic potential. This in-depth understanding of its synthesis is crucial for researchers and drug development professionals seeking to build upon this important chemical framework.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Naphthyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-(2-Naphthyl)piperidine hydrochloride, a valuable piperidine-based scaffold for drug discovery and development. The synthesis commences with the readily available N-Boc-4-piperidone and proceeds through a five-step sequence involving a Grignard reaction, dehydration, catalytic hydrogenation, Boc deprotection, and final salt formation. This protocol offers a comprehensive guide with detailed experimental procedures, a summary of expected yields, and a visual representation of the synthetic workflow.

Introduction

Piperidine moieties are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a naphthyl group at the 4-position of the piperidine ring can impart unique pharmacological properties, making 4-(2-Naphthyl)piperidine a key intermediate in the development of novel therapeutics. This protocol details a reliable synthetic route to obtain the hydrochloride salt of this compound, ensuring good overall yield and high purity.

Overall Reaction Scheme

Data Presentation

| Step | Product Name | Starting Material | Reagents | Solvent(s) | Typical Yield (%) |

| 1 | tert-butyl 4-hydroxy-4-(naphthalen-2-yl)piperidine-1-carboxylate | N-Boc-4-piperidone | 2-Naphthylmagnesium bromide | THF | 80-90 |

| 2 | tert-butyl 4-(naphthalen-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | tert-butyl 4-hydroxy-4-(naphthalen-2-yl)piperidine-1-carboxylate | Trifluoroacetic acid (TFA) | Dichloromethane | 85-95 |

| 3 | tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate | tert-butyl 4-(naphthalen-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | H₂, 10% Pd/C | Methanol | >95 |

| 4 | 4-(2-Naphthyl)piperidine | tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate | 4M HCl in Dioxane | Dioxane | 90-98 |

| 5 | This compound | 4-(2-Naphthyl)piperidine | HCl in Diethyl ether | Diethyl ether | >95 |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(naphthalen-2-yl)piperidine-1-carboxylate

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature and add anhydrous THF.

-

Dissolve 2-bromonaphthalene (1.1 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromonaphthalene solution to the magnesium suspension to initiate the Grignard reaction. Once the reaction starts (as evidenced by gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared 2-naphthylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound as a solid.

Step 2: Synthesis of tert-butyl 4-(naphthalen-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Materials:

-

tert-butyl 4-hydroxy-4-(naphthalen-2-yl)piperidine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-hydroxy-4-(naphthalen-2-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate

Materials:

-

tert-butyl 4-(naphthalen-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-butyl 4-(naphthalen-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the title compound, which is typically of high purity and can be used directly in the next step.

Step 4: Deprotection of tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate

Materials:

-

tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate

-

4M HCl in Dioxane

Procedure:

-

Dissolve tert-butyl 4-(naphthalen-2-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dioxane.

-

Add 4M HCl in dioxane (5-10 eq) to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the crude 4-(2-Naphthyl)piperidine as its hydrochloride salt.

Step 5: Formation of this compound

Materials:

-

Crude 4-(2-Naphthyl)piperidine from Step 4

-

Diethyl ether

-

Hydrochloric acid solution in diethyl ether

Procedure:

-

If the product from Step 4 is not the desired pure hydrochloride salt, dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthetic Workflow Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Receptor Binding Assays Using 4-(2-Naphthyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 4-(2-Naphthyl)piperidine hydrochloride in receptor binding assays. This compound, a member of the piperidine class of molecules, is structurally related to ligands known to interact with various central nervous system (CNS) targets. Due to its structural similarity to compounds with established pharmacological profiles, it is hypothesized that this compound may exhibit affinity for sigma receptors (σ1 and σ2) and monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a test compound for specific receptor targets. This document outlines detailed protocols for competitive binding assays to characterize the interaction of this compound with these potential targets.

Data Presentation: Binding Affinities of Structurally Related Compounds

Table 1: Binding Affinities of N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) Stereoisomers for Monoamine Transporters [1]

| Stereochemistry | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| 3S,4S | 7.6 | 21 | 34 |

| 3R,4S | 42 | 947 | 241 |

| 3R,4R | 192 | 87 | 27 |

| 3S,4R | 12 | 271 | 38 |

Table 2: Binding Affinities of Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate (HDMP-28) Analogs for Monoamine Transporters [2]

| Analog (Ar group) | [³H]CFT DAT Ki (nM) | [³H]DA Uptake Ki (nM) | [³H]RTI-55 SERT Ki (nM) |

| Phenyl (Ph) | 83.9 | 224 | >10,000 |

| p-Fluoro (p-F) | 35.0 | 142 | >10,000 |

| m-Chloro (m-Cl) | 5.1 | 23.0 | >10,000 |

| p-Methyl (p-Me) | 33.0 | 126 | >10,000 |

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for sigma-1 (σ1), sigma-2 (σ2), dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay

This assay measures the ability of this compound to displace the selective σ1 receptor radioligand, [³H]-(+)-pentazocine, from its binding site.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

-

Non-specific Ligand: Haloperidol (10 µM final concentration)

-

Membrane Preparation: Guinea pig brain membranes or cell membranes expressing human σ1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

Cell harvester

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 0.1 nM to 10 µM.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-(+)-pentazocine (final concentration ~1-5 nM), and 50 µL of membrane preparation (200-400 µg protein/well).

-

Non-specific Binding (NSB): 25 µL of Haloperidol (10 µM final concentration), 25 µL of [³H]-(+)-pentazocine, and 50 µL of membrane preparation.

-

Test Compound: 25 µL of this compound dilution, 25 µL of [³H]-(+)-pentazocine, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Sigma-2 (σ2) Receptor Competitive Binding Assay

This assay measures the ability of the test compound to displace the non-selective sigma receptor ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking concentration of a selective σ1 ligand to isolate σ2 binding.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-DTG (specific activity ~30-60 Ci/mmol)

-

σ1 Masking Ligand: (+)-Pentazocine (100 nM final concentration)

-